An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic Acid (CAS No. 850568-00-2) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic Acid (CAS No. 850568-00-2) for Researchers and Drug Development Professionals
Central Point, Fictional City – 4-Fluoro-2-hydroxyphenylboronic acid, a versatile synthetic building block, is gaining increasing attention in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, key applications in drug discovery, and detailed experimental protocols for its use in the synthesis of bioactive molecules, with a particular focus on its role in the development of p38 MAP kinase inhibitors.
Chemical and Physical Properties
4-Fluoro-2-hydroxyphenylboronic acid, with the CAS number 850568-00-2, is a white to off-white crystalline solid.[1] Its unique trifunctional nature, possessing a boronic acid, a hydroxyl group, and a fluorine atom, makes it a valuable reagent in organic synthesis. The fluorine substitution can enhance the metabolic stability and binding affinity of derivative compounds, while the hydroxyl group offers a site for further functionalization.
| Property | Value | Reference |
| CAS Number | 850568-00-2 | [2][3] |
| Molecular Formula | C₆H₆BFO₃ | [3][4] |
| Molecular Weight | 155.92 g/mol | [3][4] |
| Melting Point | 176-180 °C | [5] |
| Boiling Point | 323.2 °C at 760 mmHg | [3][5] |
| Flash Point | 149.3 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. | [6] |
| pKa (Predicted) | 8.75 ± 0.58 | [5] |
Applications in Drug Discovery: A Focus on p38 MAP Kinase Inhibition
Boronic acid derivatives are integral to the development of various therapeutic agents, including anticancer, antiviral, and neuroprotective drugs.[7][8][9] The unique electronic properties of the boronic acid moiety allow it to act as a pharmacophore that can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.
One of the most significant applications of substituted phenylboronic acids is in the synthesis of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, as well as in cancer and neurodegenerative disorders.[4][11] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery efforts.[11][12]
4-Fluoro-2-hydroxyphenylboronic acid serves as a crucial building block in the synthesis of novel p38 MAP kinase inhibitors. Its structure can be incorporated into larger molecules designed to fit into the ATP-binding pocket of the p38 enzyme, thereby blocking its activity and disrupting the downstream inflammatory signaling cascade.
Signaling Pathway: p38 MAP Kinase Inhibition
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response and the point of intervention for inhibitors synthesized using 4-Fluoro-2-hydroxyphenylboronic acid.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.[13] This reaction is widely used to synthesize the biaryl scaffolds common in many kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for the Synthesis of a Biaryl Precursor
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 4-Fluoro-2-hydroxyphenylboronic acid with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.
Materials:
-
4-Fluoro-2-hydroxyphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-Fluoro-2-hydroxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
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Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Safety and Handling
4-Fluoro-2-hydroxyphenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-2-hydroxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its application in the development of p38 MAP kinase inhibitors highlights its potential for creating potent and selective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As research in this area continues, the importance of 4-Fluoro-2-hydroxyphenylboronic acid in medicinal chemistry and materials science is expected to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-FLUORO-2-HYDROXYPHENYLBORONIC ACID | 850568-00-2 [chemicalbook.com]
- 3. CAS 850568-00-2 | 4-Fluoro-2-hydroxyphenylboronic acid - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850568-00-2 Name: (4-Fluoro-2-hydroxy)phenylboronic acid4-Fluoro-2-hydroxybenzeneboronic acid [xixisys.com]
- 6. lookchem.com [lookchem.com]
- 7. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]




